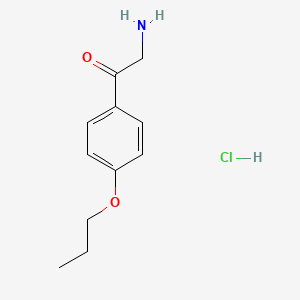

2-Amino-1-(4-propoxyphenyl)ethan-1-one hydrochloride

Description

Historical Context and Discovery

The development of 2-Amino-1-(4-propoxyphenyl)ethan-1-one hydrochloride emerges from the broader historical trajectory of aminoketone chemistry, which has experienced significant advancement over the past several decades. The beta-aminoketone moiety, which forms the core structural framework of this compound, has been recognized as the fundamental skeleton of several important pharmaceutical agents. The systematic exploration of aminoketone derivatives gained momentum as researchers recognized their potential as enzyme inhibitors and their role in various biological pathways.

The specific propoxyphenyl substitution pattern found in this compound represents a strategic modification within the aminoketone family. Historical studies have demonstrated that alkoxy substitutions on phenyl rings can significantly influence the biological activity and chemical reactivity of aminoketone compounds. The progression from simpler aminoketone structures to more complex derivatives like this compound reflects the ongoing efforts to optimize structural features for enhanced biological activity and improved pharmacological properties.

The synthesis and characterization of this compound builds upon decades of research into aminoketone chemistry. The development of reliable synthetic methodologies, including Mannich reactions, condensation reactions, and various catalytic processes, has enabled the systematic preparation of structurally diverse aminoketone derivatives. These historical advances in synthetic methodology have directly contributed to the accessibility and scientific investigation of compounds like this compound.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing multiple functional groups. The base compound, 2-Amino-1-(4-propoxyphenyl)ethan-1-one, carries the Chemical Abstracts Service registry number 13657-17-5 and possesses the molecular formula C11H15NO2 with a molecular weight of 193.24 grams per mole. The hydrochloride salt form modifies these characteristics, resulting in the molecular formula C11H16ClNO2 and an increased molecular weight of approximately 229.7 grams per mole.

The compound's systematic name clearly delineates its structural components: the amino group positioned at the second carbon of the ethanone chain, the ketone functionality at the first carbon, and the propoxyphenyl substituent attached to the carbonyl carbon. The propoxy group, consisting of a three-carbon chain terminated with an oxygen linkage, occupies the para position on the phenyl ring, designated as the 4-position in the nomenclature system. This positional specificity distinguishes it from related isomers such as the 2-propoxyphenyl analog, which exhibits different chemical and biological properties.

Within the broader chemical classification system, this compound belongs to several overlapping categories. It is classified as an aminoketone due to the presence of both amino and ketone functional groups. More specifically, it falls under the beta-aminoketone subcategory, where the amino group is positioned beta to the carbonyl carbon. The compound also belongs to the aromatic ketone class due to the direct attachment of the carbonyl group to the aromatic ring system. The propoxy substitution further classifies it within the ether-containing organic compounds category.

| Classification Category | Designation | Structural Basis |

|---|---|---|

| Primary Class | Aminoketone | Presence of amino and ketone groups |

| Subclass | Beta-aminoketone | Amino group beta to carbonyl |

| Aromatic Class | Aromatic ketone | Carbonyl attached to aromatic ring |

| Functional Group | Ether-containing | Propoxy substituent |

| Salt Form | Hydrochloride salt | Protonated amino group with chloride counterion |

Structural Significance in Aminoketone Chemistry

The structural architecture of this compound embodies several key features that define its significance within aminoketone chemistry. The beta-aminoketone framework represents a privileged structure in medicinal chemistry, serving as the core skeleton for numerous biologically active compounds. This structural motif has been identified in pharmaceutically important agents including tolperisone, which functions as a vasodilator, and oxyfedrine, employed in therapeutic applications for coronary disease.

The specific positioning of the amino group beta to the carbonyl carbon creates a unique electronic environment that influences both the chemical reactivity and biological activity of the compound. This arrangement facilitates various chemical transformations, including cyclization reactions that can lead to the formation of heterocyclic systems such as piperidines, morpholinones, and piperazinones. The electron-donating properties of the amino group can stabilize adjacent carbocations and influence the electrophilicity of the carbonyl carbon, thereby affecting the compound's reactivity profile.

The propoxyphenyl substituent introduces additional structural complexity that significantly impacts the compound's properties. The propoxy group, being an electron-donating substituent, affects the electronic distribution within the aromatic ring and influences the overall polarity of the molecule. This substitution pattern has been shown to be crucial for biological activity in related aminoketone derivatives. The length of the propyl chain provides an optimal balance between hydrophobic character and molecular flexibility, potentially influencing membrane permeability and protein-binding interactions.

The formation of the hydrochloride salt represents a critical structural modification that enhances the compound's pharmaceutical properties. The protonation of the amino group to form the ammonium cation, balanced by the chloride anion, significantly increases water solubility while maintaining the essential structural features required for biological activity. This salt formation also provides improved chemical stability and facilitates purification and characterization procedures.

| Structural Feature | Chemical Significance | Biological Relevance |

|---|---|---|

| Beta-aminoketone core | Enables diverse chemical transformations | Forms basis of bioactive pharmaceuticals |

| Propoxy substitution | Modulates electronic properties | Influences membrane permeability |

| Para-positioning | Optimizes steric interactions | Affects receptor binding affinity |

| Hydrochloride salt | Enhances solubility and stability | Improves bioavailability potential |

Current Research Landscape and Scientific Interest

The contemporary research landscape surrounding this compound reflects broader scientific interest in aminoketone derivatives as versatile chemical entities with significant potential for pharmaceutical development. Recent investigations have focused on understanding the structure-activity relationships that govern the biological properties of aminoketone compounds, with particular emphasis on their roles as enzyme inhibitors and their potential therapeutic applications.

Current research efforts have identified aminoketone derivatives as promising candidates for the development of norepinephrine and dopamine reuptake inhibitors. Field-based quantitative structure-activity relationship studies have been employed to elucidate the essential structural features required for optimal biological activity. These investigations have revealed that specific substitution patterns, including the propoxy group found in this compound, can significantly influence the binding affinity and selectivity for various biological targets.

The synthesis of aminoketone derivatives has become an active area of methodological development, with researchers exploring novel synthetic approaches including continuous flow chemistry and catalytic processes. Recent advances in synthetic methodology have enabled the preparation of structurally diverse aminoketone libraries, facilitating systematic structure-activity relationship studies. The development of telescoped synthetic processes and flow chemistry approaches has improved the efficiency and scalability of aminoketone synthesis, making compounds like this compound more accessible for research purposes.

Contemporary research has also focused on the chemical reactivity of aminoketone compounds, investigating their potential for transformation into more complex molecular architectures. Studies have demonstrated that aminoketones can undergo various chemical reactions including oxidation, reduction, and substitution processes, leading to the formation of diverse product classes. These transformation capabilities position aminoketone derivatives as valuable synthetic intermediates for accessing complex molecular targets.

The biological activity profiling of aminoketone derivatives has emerged as a significant research theme, with investigations exploring their potential as antimicrobial agents, anticancer compounds, and anti-inflammatory drugs. The unique structural features of this compound, particularly the propoxy substitution and beta-aminoketone core, position it as an interesting candidate for further biological evaluation within these therapeutic areas.

| Research Area | Current Focus | Potential Applications |

|---|---|---|

| Structure-Activity Studies | Enzyme inhibition mechanisms | Therapeutic drug development |

| Synthetic Methodology | Flow chemistry and catalysis | Scalable compound preparation |

| Chemical Reactivity | Transformation pathways | Synthetic intermediate applications |

| Biological Profiling | Antimicrobial and anticancer activity | Pharmaceutical lead compounds |

Properties

IUPAC Name |

2-amino-1-(4-propoxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-7-14-10-5-3-9(4-6-10)11(13)8-12;/h3-6H,2,7-8,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIFIRCNFRAWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 4-Propoxybenzaldehyde

One of the most common and effective routes involves reductive amination of 4-propoxybenzaldehyde with an amine source, followed by salt formation:

Step 1: Starting Material Preparation

- 4-Propoxybenzaldehyde is synthesized or procured as the aromatic aldehyde precursor.

Step 2: Reductive Amination

- The aldehyde reacts with ammonia or a primary amine under reductive conditions.

- A reducing agent such as sodium cyanoborohydride (NaBH3CN) is employed.

- The reaction is typically conducted in methanol or ethanol at mild temperatures (room temperature to 50°C).

- This step introduces the amino group at the ethanone carbon.

Step 3: Hydrochloride Salt Formation

- The free amine product is treated with hydrochloric acid to form the hydrochloride salt.

- This step improves crystallinity and solubility.

$$

\text{4-Propoxybenzaldehyde} + \text{NH}3 + \text{NaBH}3\text{CN} \rightarrow \text{2-Amino-1-(4-propoxyphenyl)ethan-1-one} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

$$

Alternative Approach: Using Aminoacetonitrile Hydrochloride

A patent related to a structurally similar compound, 2-amino-1-(4-hydroxyphenyl)ethanone hydrochloride, describes a method using aminoacetonitrile hydrochloride as the amino source:

- The reaction involves the condensation of the aromatic precursor with aminoacetonitrile hydrochloride.

- Subsequent hydrolysis and salt formation yield the amino ethanone hydrochloride.

- Although this method is described for the hydroxyphenyl analog, it can be adapted for the propoxyphenyl derivative by substituting the aromatic precursor accordingly.

This method benefits from:

- Use of aminoacetonitrile hydrochloride as a stable amino source.

- Potential for high purity and yield.

- Use of ethylene dichloride as a solvent, which can be reused in subsequent steps.

Reaction Conditions and Optimization Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Methanol, Ethanol, 1,2-Dichloroethane | Choice depends on method and scale |

| Temperature | 10–70 °C | Mild to moderate heating to optimize reaction |

| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) | Selective for reductive amination |

| Catalyst | Zinc chloride or aluminum chloride (in some methods) | Used in Friedel-Crafts or condensation steps |

| Reaction Time | 12–20 hours (in some processes) | Longer times favor higher conversion |

| Molar Ratios | Aromatic precursor : Amino source = 1:1 to 1:1.5 | Stoichiometry affects yield and purity |

| pH for Salt Formation | Acidic (pH ~2) | Ensures complete protonation to hydrochloride |

Research Findings and Comparative Analysis

- Yield and Purity : Reductive amination methods typically achieve yields above 80%, with high purity after crystallization of the hydrochloride salt.

- Environmental and Safety Considerations : Use of milder reducing agents and recyclable solvents reduces environmental impact.

- Scalability : Continuous flow reactors and catalytic hydrogenation approaches have been explored to improve scalability and cost-effectiveness.

- Structural Characterization : High-resolution mass spectrometry, NMR (including chiral shift reagents if chirality is relevant), and X-ray crystallography confirm the structure and purity of the product.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 4-Propoxybenzaldehyde, NH3, NaBH3CN | Reductive amination | High yield, mild conditions | Requires careful control of pH |

| Aminoacetonitrile Hydrochloride Condensation | Aminoacetonitrile HCl, aromatic precursor | Condensation + hydrolysis | Stable amino source, reusable solvent | Adaptation needed for propoxy derivative |

| Friedel-Crafts Acylation (analogous methods) | Aromatic compound, acyl chloride, Lewis acid catalyst | Electrophilic aromatic substitution | Established method for related compounds | May require harsh conditions |

Chemical Reactions Analysis

2-Amino-1-(4-propoxyphenyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Scientific Research Applications

2-Amino-1-(4-propoxyphenyl)ethan-1-one hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic uses in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-propoxyphenyl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system it interacts with. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Effects on Electronic and Lipophilic Properties

Key Observations :

- Lipophilicity : The propoxy group increases LogP compared to hydroxyl or methoxy analogs, enhancing membrane permeability but reducing aqueous solubility.

- Electronic Effects: Electron-donating groups (e.g., -OCH₃, -OH) stabilize the ketone via resonance, while electron-withdrawing groups (e.g., -NO₂, -Br) polarize the carbonyl, increasing reactivity toward nucleophiles .

Biological Activity

2-Amino-1-(4-propoxyphenyl)ethan-1-one hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 229.71 g/mol. This compound features an amino group and a propoxy-substituted phenyl ring, which contribute to its potential biological activities. Research has indicated that this compound may possess antimicrobial, anticancer, and antioxidant properties, making it a significant subject of study in medicinal chemistry and pharmacology.

The biological activity of this compound is thought to involve its interaction with specific molecular targets, acting as an enzyme inhibitor or receptor modulator. The compound's mechanism may include:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing their normal function.

- Receptor Modulation : It may act on various receptors in biological systems, influencing cellular signaling pathways.

Ongoing studies aim to elucidate these interactions further, which are crucial for determining the compound's efficacy and safety in potential medicinal applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies involving cancer cell lines have demonstrated that it can inhibit cell proliferation and induce apoptosis in certain types of cancer cells. For example, it has shown selective cytotoxicity against colon cancer cell lines, indicating its potential role in cancer therapy .

Antioxidant Effects

Preliminary investigations suggest that this compound possesses antioxidant properties, which could help mitigate oxidative stress in cells. This activity is particularly relevant in the context of diseases associated with oxidative damage.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-1-(4-hydroxyphenyl)ethan-1-one | C₈H₉NO₂ | Contains a hydroxyl group; studied for neuroprotective effects. |

| 2-Amino-1-(2-propoxyphenyl)ethan-1-one | C₁₁H₁₆ClNO₂ | Similar structure but different propoxy positioning; explored for anti-inflammatory properties. |

| 2-Aminoacetophenone | C₈H₉NO | Lacks propoxy group; known for its role in organic synthesis and as a precursor in pharmaceuticals. |

The unique propoxy substitution on the phenyl ring of this compound distinguishes it from structurally similar compounds, potentially enhancing its biological activities.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Activity Study : A study conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent.

- Cytotoxicity Assay : In vitro tests on colon cancer cell lines revealed a dose-dependent reduction in cell viability, with IC50 values indicating significant anticancer potential.

- Oxidative Stress Reduction : Experiments assessing antioxidant capacity showed that the compound effectively scavenged free radicals, contributing to reduced oxidative stress markers in treated cells.

Q & A

Q. Table 1: Key Synthetic Parameters

Q. Table 2: Common Analytical Conflicts

| Technique | Conflict Source | Resolution Strategy |

|---|---|---|

| HPLC vs. NMR | Non-UV-active impurities | Combine with MS/MS |

| Elemental Analysis | Hygroscopicity | Dry sample >24 h under vacuum |

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.